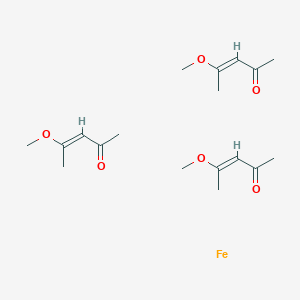

Iron tri(4-methoxypent-3-en-2-one)

描述

Iron tri(4-methoxypent-3-en-2-one), also known as ferric acetylacetonate or Fe(acac)₃, is a coordination complex with the molecular formula C₁₅H₂₁FeO₆ and CAS number 14024-18-1 . It is a dark red crystalline powder with a density of 5.24 g/mL and a melting point of 180–183°C (decomposition) . This compound is widely used in catalysis, materials science, and as a precursor for iron oxide nanoparticles due to its stability and solubility in organic solvents .

属性

IUPAC Name |

iron;(E)-4-methoxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H10O2.Fe/c3*1-5(7)4-6(2)8-3;/h3*4H,1-3H3;/b3*6-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONTUVKJQKYLBP-VSBSIAEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30FeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Iron tri(4-methoxypent-3-en-2-one) can be synthesized by reacting iron(III) chloride with acetylacetone in the presence of a base. The reaction typically involves dissolving iron(III) chloride in an alcohol solvent, such as ethanol, and then adding acetylacetone and a base, such as sodium hydroxide. The mixture is stirred and heated to promote the reaction, resulting in the formation of iron tri(4-methoxypent-3-en-2-one) as a precipitate .

Industrial Production Methods

In industrial settings, the production of iron tri(4-methoxypent-3-en-2-one) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

化学反应分析

Types of Reactions

Iron tri(4-methoxypent-3-en-2-one) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form iron(III) oxide and other by-products.

Reduction: It can be reduced to iron(II) compounds under specific conditions.

Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) oxide, while reduction can produce iron(II) complexes .

科学研究应用

Iron tri(4-methoxypent-3-en-2-one) has numerous applications in scientific research, including:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: It serves as a model compound for studying iron-containing enzymes and proteins.

Medicine: It is investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

作用机制

The mechanism by which iron tri(4-methoxypent-3-en-2-one) exerts its effects involves coordination with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. This compound can also interact with biological molecules, influencing their structure and function. The molecular targets and pathways involved include iron-sulfur clusters and heme-containing proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

Iron(III) Complexes with Hydroxypyridinone Ligands

Iron(III) complexes derived from hydroxypyridinone ligands, such as 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones, exhibit enhanced iron-chelating stability compared to Fe(acac)₃. Key differences include:

- Ligand Structure: Hydroxypyridinones form six-membered chelate rings, whereas acetylacetonate (acac) ligands form five-membered rings .

- pFe³⁺ Values: Hydroxypyridinone complexes demonstrate higher pFe³⁺ values (~20.5), indicating stronger iron-binding affinity, compared to Fe(acac)₃ (pFe³⁺ ~15.2) .

- Applications: Hydroxypyridinone complexes are prioritized in medicinal chemistry for iron overload therapy, while Fe(acac)₃ is primarily used in industrial catalysis .

Table 1: Structural and Functional Comparison

| Property | Fe(acac)₃ | Hydroxypyridinone-Fe(III) Complexes |

|---|---|---|

| Ligand Type | β-diketonate (acac) | Hydroxypyridinone |

| Coordination Geometry | Octahedral | Octahedral |

| pFe³⁺ | ~15.2 | ~20.5 |

| Primary Applications | Catalysis, nanomaterials | Therapeutic iron chelation |

| Thermal Stability | Stable up to 180°C | Stable up to 250°C |

4-Trimethylsiloxy-3-penten-2-one (TMS-acac)

TMS-acac (C₈H₁₄O₂Si ) is a silicon-modified acetylacetone derivative used as a ligand precursor. Unlike Fe(acac)₃, it lacks metal coordination but shares structural similarities:

- Reactivity: TMS-acac is a volatile liquid (boiling point 100°C at 9.75 Torr) and serves as a protected enol ether in organic synthesis .

- Functional Role : While Fe(acac)₃ is a preformed metal complex, TMS-acac is utilized to synthesize custom metal chelates via transmetallation .

Table 2: Physicochemical Properties

| Property | Fe(acac)₃ | 4-Trimethylsiloxy-3-penten-2-one |

|---|---|---|

| State at RT | Solid (dark red powder) | Liquid |

| Melting Point | 180–183°C | N/A (liquid) |

| Boiling Point | Decomposes | 100°C (at 9.75 Torr) |

| Solubility | Organic solvents (e.g., toluene) | Organic solvents (e.g., THF) |

4-(Methoxyphenyl)pent-3-en-2-one

This compound (C₁₂H₁₄O₂, CAS 1322-26-5) is a non-metallic analog with a methoxyphenyl substituent. Key distinctions include:

Comparison with Functionally Similar Iron Compounds

Ferric Acetylacetonate Derivatives

Derivatives like ferric acetylacetonate nitrate (Fe(acac)₃·NO₃) exhibit altered solubility and redox properties. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。